molecular formula C25H27NO6 B12806493 (2R)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

(2R)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Cat. No.: B12806493
M. Wt: 437.5 g/mol
InChI Key: OCMZRMNYEXIKQI-JOCHJYFZSA-N
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Description

Fmoc-Asp(OcHex)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-aspartic acid 1-cyclohexyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in peptide chemistry because it can be removed under mild conditions, making it ideal for synthesizing complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OcHex)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is achieved by reacting aspartic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The carboxyl group of aspartic acid is then esterified with cyclohexanol to form the cyclohexyl ester. The reaction conditions usually involve the use of organic solvents like dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of Fmoc-Asp(OcHex)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OcHex)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Asp(OcHex)-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of Fmoc-Asp(OcHex)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asp(OcHex)-OH is unique due to its cyclohexyl ester, which provides distinct steric and hydrophobic properties compared to other esters. This can influence the solubility and reactivity of the compound in peptide synthesis, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(2R)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m1/s1

InChI Key

OCMZRMNYEXIKQI-JOCHJYFZSA-N

Isomeric SMILES

C1CCC(CC1)OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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